4-[ethyl(methylsulfonyl)amino]benzamide
Description
4-[ethyl(methylsulfonyl)amino]benzamide is a benzamide derivative featuring a sulfonamide-functionalized aromatic core. Its structure includes an ethyl group attached to a methylsulfonyl moiety via an amino linker at the para-position of the benzamide ring. The methylsulfonylamino group enhances electron-withdrawing properties, influencing binding affinity to cardiac ion channels, while the ethyl group modulates lipophilicity and pharmacokinetics.
Properties
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-12(16(2,14)15)9-6-4-8(5-7-9)10(11)13/h4-7H,3H2,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKDNJOAHIXZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Antiarrhythmic Benzamide Derivatives
Several benzamide derivatives with sulfonamide or sulfamoyl groups exhibit antiarrhythmic activity. Key examples include:
Key Findings :
- Sematilide (Class III) shares the methylsulfonylamino-benzamide core but incorporates a diethylaminoethyl side chain, prolonging its half-life compared to this compound .
- Compound A demonstrates dual Class I/III activity due to its bulky isopropylphenyl substituent, which enhances tissue-specific binding .
Structural Contrast :
- The absence of a triazole or aryl sulfamoyl group in this compound limits its antibacterial efficacy but optimizes it for cardiac applications.
Agricultural and Fungicidal Benzamide Derivatives
Benzamides with sulfonamide or carbamate groups are used in agriculture:
- Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate () exhibits fungicidal activity, attributed to the sulfamoyl benzoate structure disrupting fungal cell membranes .
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate () uses a carbamate-sulfonyl linkage for pesticidal activity .
Key Difference :
- The methylsulfonylamino group in this compound lacks the electrophilic carbamate or chloro-methoxy substituents critical for fungicidal action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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